molecular formula C17H28N8O6 B10847975 cyclo-[-Arg-Gly-Asp-Amp28-]

cyclo-[-Arg-Gly-Asp-Amp28-]

Cat. No.: B10847975
M. Wt: 440.5 g/mol
InChI Key: RLABYQGJZRFBJA-YTWAJWBKSA-N
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Description

The compound cyclo-[-Arg-Gly-Asp-Amp28-] is a synthetic cyclic peptide containing the canonical Arg-Gly-Asp (RGD) motif, a tripeptide sequence critical for integrin-mediated cell adhesion and signaling. While the exact structure of "Amp28" remains undefined in the provided evidence, analogous RGD cyclopeptides, such as cyclo-[Arg-Gly-Asp-D-Phe-Val] (molecular formula: C₂₆H₃₈N₈O₇; molecular weight: 574.64 g/mol ), highlight key structural features. These compounds typically incorporate D-configured amino acids (e.g., D-Phe) or non-natural residues (e.g., β-ACPC) to enhance conformational rigidity, proteolytic stability, and integrin-binding specificity .

RGD cyclopeptides are designed to mimic extracellular matrix proteins like fibronectin and vitronectin, which bind integrins (e.g., αvβ3, α5β1) to regulate angiogenesis, tumor metastasis, and platelet aggregation . For instance, cyclo-[Arg-Gly-Asp-D-Phe-Lys(Cys)] (molecular weight: 706.83 g/mol) exhibits antitumor activity by targeting α2β1 integrin, inhibiting cell proliferation and angiogenesis .

Properties

Molecular Formula

C17H28N8O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(1R,4S,10S,13R)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C17H28N8O6/c18-17(19)20-3-1-2-9-14(29)22-7-12(26)24-11(5-13(27)28)16(31)23-8-4-10(21-6-8)15(30)25-9/h8-11,21H,1-7H2,(H,22,29)(H,23,31)(H,24,26)(H,25,30)(H,27,28)(H4,18,19,20)/t8-,9+,10-,11+/m1/s1

InChI Key

RLABYQGJZRFBJA-YTWAJWBKSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N

Canonical SMILES

C1C2CNC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares cyclo-[-Arg-Gly-Asp-Amp28-] with structurally related RGD cyclopeptides and non-RGD cyclic dipeptides (DKPs):

Compound Structure Molecular Weight (g/mol) Target Integrin IC₅₀ (nM) Key Features Source/Reference
cyclo-[Arg-Gly-Asp-D-Phe-Val] Cyclic RGD with D-Phe and Val 574.64 αvβ3 ~10–100 Nanomolar αvβ3 binding; high selectivity Synthetic
Cilengitide (cyclo-[RGDfV]) Cyclic RGD with D-Phe and modified Val 588.63 αvβ3/α5β1 0.6–4 Clinical use in cancer; broad integrin affinity Synthetic
cyclo-[Arg-Gly-Asp-β-ACPC-Val] Incorporates β-ACPC scaffold N/A αvβ3 1–10 Enhanced rigidity; improved pharmacokinetics Synthetic
cyclo-(L-Pro-L-Phe) Diketopiperazine (DKP) ~260–280 N/A N/A Antifungal; lacks RGD motif Microbial (Micromonospora)
cyclo-(L-Pro-L-Tyr) Diketopiperazine (DKP) ~292 N/A N/A Weak antitumor activity Marine sponges

Key Differentiators

Integrin Specificity: RGD cyclopeptides like cyclo-[-Arg-Gly-Asp-Amp28-] and Cilengitide bind αvβ3 integrin with nanomolar affinity, whereas DKPs (e.g., cyclo-(L-Pro-L-Phe)) lack RGD motifs and exhibit unrelated bioactivities (e.g., antimicrobial) . Selectivity varies: cyclo-[Arg-Gly-Asp-β-ACPC-Val] shows 12–73× selectivity for αvβ3 over α5β1, whereas Cilengitide targets both integrins .

Structural Modifications: D-amino acids (e.g., D-Phe) in RGD cyclopeptides confer resistance to proteolysis compared to linear analogs like snake venom disintegrins (e.g., GBV-Ⅳ4, IC₅₀ = 0.3–0.5 μg/mL ). β-ACPC (cis-2-amino-1-cyclopentanecarboxy) in cyclo-[Arg-Gly-Asp-β-ACPC-Val] stabilizes the bioactive conformation, improving binding kinetics .

Biological Sources: RGD cyclopeptides are predominantly synthetic or derived from venom (e.g., GBV-Ⅳ4 ), while DKPs like cyclo-(Pro-Tyr) are isolated from marine sponges and actinobacteria .

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